molecular formula C17H29Cl2N3OS B12710970 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride CAS No. 93798-80-2

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride

Cat. No.: B12710970
CAS No.: 93798-80-2
M. Wt: 394.4 g/mol
InChI Key: DDQCNUCYEIMGSL-UHFFFAOYSA-N
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Description

“1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” typically involves multiple steps, including:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyrrole derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Addition of the Tetramethyl Groups:

    Attachment of the Thienyl-Ethylamino Group: This step involves the reaction of the intermediate compound with a thienyl-ethylamine derivative under appropriate conditions.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atom in the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Pyrrole-2,3-diones.

    Reduction Products: Amines.

    Substitution Products: Halogenated pyrroles, substituted pyrroles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.

Biology

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and other biochemical processes.

    Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

Medicine

    Therapeutic Agents: The compound may exhibit pharmacological activities, making it a potential therapeutic agent for various diseases.

    Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: It can be employed in analytical techniques to quantify and identify various substances.

Mechanism of Action

The mechanism of action of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” would depend on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activities through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: Similar structure but lacks the tetramethyl and thienyl-ethylamino groups.

    2,5-Dimethylpyrrole: Lacks the carboxamide and thienyl-ethylamino groups.

    N-(2-(1H-Indol-3-yl)ethyl)pyrrole-3-carboxamide: Contains an indole group instead of the thienyl group.

Uniqueness

The uniqueness of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

93798-80-2

Molecular Formula

C17H29Cl2N3OS

Molecular Weight

394.4 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C17H27N3OS.2ClH/c1-12(14-7-6-10-22-14)18-8-9-19-15(21)13-11-16(2,3)20-17(13,4)5;;/h6-7,10-12,18,20H,8-9H2,1-5H3,(H,19,21);2*1H

InChI Key

DDQCNUCYEIMGSL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl

Origin of Product

United States

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